5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID28394193-Compound-47” is a novel compound developed by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. This compound has shown potent inhibition of discoidin domain receptors and good selectivity against many other tumor-related kinases. It has demonstrated promising therapeutic effects and lower toxicity in preclinical models of lung fibrosis .
Preparation Methods
The preparation of “PMID28394193-Compound-47” involves computer-aided drug design and the application of isosteres. The synthetic route includes chemical modifications to eliminate unwanted kinase activities. The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
“PMID28394193-Compound-47” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
“PMID28394193-Compound-47” has several scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of discoidin domain receptors.
Biology: It is used to investigate the role of discoidin domain receptors in various biological processes.
Medicine: It has shown potential as a therapeutic agent for treating lung fibrosis and other fibrosis-related diseases.
Mechanism of Action
The mechanism of action of “PMID28394193-Compound-47” involves the inhibition of discoidin domain receptors. These receptors are involved in various cellular processes, including cell adhesion, migration, and proliferation. By inhibiting these receptors, “PMID28394193-Compound-47” can reduce fibrosis and tumor growth. The molecular targets and pathways involved include the inhibition of tyrosine kinases and the modulation of downstream signaling pathways .
Comparison with Similar Compounds
“PMID28394193-Compound-47” is unique in its potent inhibition of discoidin domain receptors and good selectivity against other tumor-related kinases. Similar compounds include:
Nintedanib: A drug used for treating idiopathic pulmonary fibrosis, but with higher toxicity.
Pirfenidone: Another drug used for treating idiopathic pulmonary fibrosis, but with limited therapeutic effects.
Compared to these compounds, “PMID28394193-Compound-47” shows notably better therapeutic effects and lower toxicity in preclinical models .
Properties
Molecular Formula |
C22H21Cl2N3O4 |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C22H21Cl2N3O4/c1-10-7-17(30-4)15(21(28)25-10)9-27-6-5-13-16(23)8-14(20(24)19(13)22(27)29)18-11(2)26-31-12(18)3/h7-8H,5-6,9H2,1-4H3,(H,25,28) |
InChI Key |
HCXPMZKLLCLZQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.